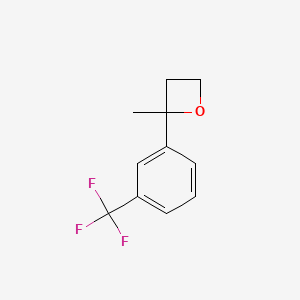
2-Methyl-2-(3-trifluoromethylphenyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(3-trifluoromethylphenyl)oxetane is a synthetic organic compound characterized by a four-membered oxetane ring substituted with a methyl group and a trifluoromethylphenyl group. Oxetanes are known for their unique ring strain and reactivity, making them valuable intermediates in organic synthesis and medicinal chemistry .
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of suitable precursors.
[2+2] Cycloaddition: The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is another method to synthesize oxetanes.
Industrial Production Methods: Industrial production often involves optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of catalysts and specific reaction conditions, such as temperature and pressure, are tailored to enhance the efficiency of the process .
Types of Reactions:
Oxidation: Oxetanes can undergo oxidation reactions, often leading to ring-opening products.
Reduction: Reduction reactions can also occur, typically involving the cleavage of the oxetane ring.
Substitution: Nucleophilic substitution reactions are common, where the oxetane ring can be opened by nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Peroxides and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Hydrogenation catalysts and metal hydrides are common reducing agents.
Nucleophiles: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to carbonyl compounds, while nucleophilic substitution can yield a variety of functionalized products .
Scientific Research Applications
2-Methyl-2-(3-trifluoromethylphenyl)oxetane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as a building block in polymer chemistry.
Mechanism of Action
The mechanism by which 2-Methyl-2-(3-trifluoromethylphenyl)oxetane exerts its effects involves its ability to undergo ring-opening reactions. This reactivity is due to the ring strain in the oxetane ring, making it susceptible to nucleophilic attack. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
2-Methyl-2-phenyl-oxetane: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
2-Methyl-2-(4-trifluoromethylphenyl)oxetane: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical behavior.
Uniqueness: The presence of the trifluoromethyl group in 2-Methyl-2-(3-trifluoromethylphenyl)oxetane imparts unique electronic properties, enhancing its reactivity and making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11F3O |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-methyl-2-[3-(trifluoromethyl)phenyl]oxetane |
InChI |
InChI=1S/C11H11F3O/c1-10(5-6-15-10)8-3-2-4-9(7-8)11(12,13)14/h2-4,7H,5-6H2,1H3 |
InChI Key |
SSXVDFJPGGLMSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCO1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B14018697.png)
![Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate](/img/structure/B14018712.png)
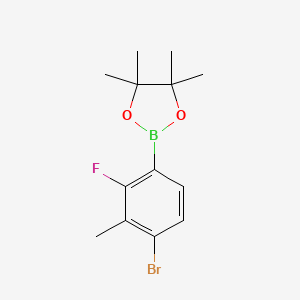
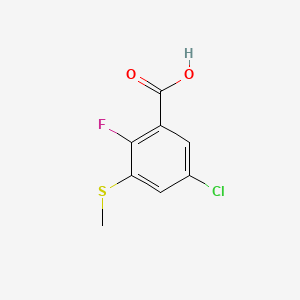
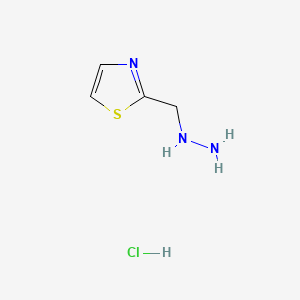
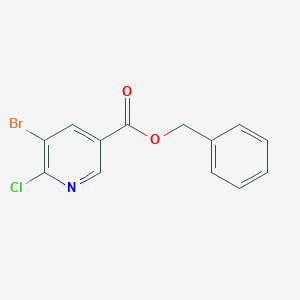

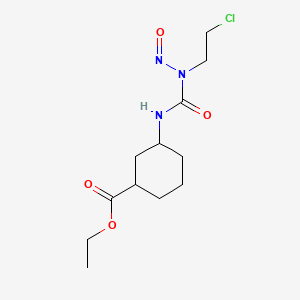
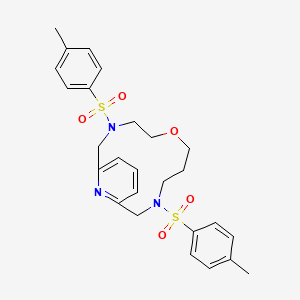
![6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B14018762.png)
![5-(3-Methylanilino)-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B14018772.png)
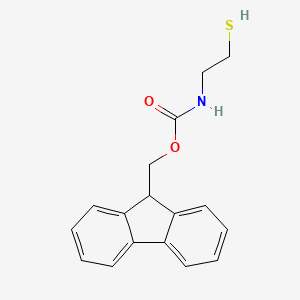
![N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline](/img/structure/B14018783.png)
![4-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14018796.png)
